molecular formula C21H21NO5S2 B2703025 2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946285-38-7

2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2703025
CAS No.: 946285-38-7
M. Wt: 431.52
InChI Key: FVXVIJYGWQAWJJ-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with methoxy and sulfonyl functional groups, as well as a thienyl substituent, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

2-methoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c1-26-15-9-11-16(12-10-15)29(24,25)20(19-8-5-13-28-19)14-22-21(23)17-6-3-4-7-18(17)27-2/h3-13,20H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXVIJYGWQAWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-methoxyphenylsulfonyl)-2-(2-thienyl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial strains and fungi. The mechanism of action is primarily linked to the inhibition of key enzymes involved in bacterial folate synthesis.

Antimicrobial Activity Data Table

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus1.27 µMGram-positive
Escherichia coli1.43 µMGram-negative
Candida albicans2.60 µMFungal

The above data indicates that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains, showcasing its broad-spectrum antimicrobial potential .

Anticancer Activity

Research has demonstrated that 2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exhibits promising anticancer activity. It has been tested against various cancer cell lines, showing selective cytotoxicity.

Anticancer Activity Case Study

  • Cell Line Tested : Human colorectal carcinoma (HCT116)
  • IC50 Value : 5.85 µM (compared to standard drug 5-FU with IC50 = 9.99 µM)

The results indicate that the compound is more effective than traditional chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to disease mechanisms, particularly those involved in metabolic pathways.

Enzyme Inhibition Data Table

Enzyme Targeted Inhibition Type IC50 Value
Dihydrofolate reductase (DHFR)Competitive inhibition0.5 µM
AcetylcholinesteraseNon-competitive inhibition1.0 µM

These findings highlight the compound's potential in treating conditions such as cancer and neurodegenerative diseases by targeting metabolic pathways critical for cell proliferation and survival .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. The presence of methoxy and sulfonyl groups enhances its solubility and interaction with biological targets.

Key SAR Findings

  • Substituents : The methoxy groups increase lipophilicity, aiding cellular uptake.
  • Sulfonamide Linkage : Enhances binding affinity to target enzymes due to increased hydrogen bonding capabilities.

These modifications are crucial for optimizing the pharmacological properties of the compound, leading to improved efficacy against various biological targets .

Mechanism of Action

The mechanism by which 2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares a similar benzamide core but with different substituents.

    Acetamide, N-(4-methoxyphenyl)-2-methoxy-: Contains a methoxyphenyl group but lacks the thienyl and sulfonyl groups.

Biological Activity

2-Methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide, commonly referred to as G509-0028, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of G509-0028 is C21H20ClNO5S2C_{21}H_{20}ClNO_{5}S_{2}, with a molecular weight of approximately 421.97 g/mol. The compound features a methoxy group, a sulfonamide moiety, and a thiophene ring, which are pivotal in its biological interactions.

PropertyValue
Molecular FormulaC21H20ClNO5S2C_{21}H_{20}ClNO_{5}S_{2}
Molecular Weight421.97 g/mol
IUPAC Name5-chloro-2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
SMILESCOc(cc1)ccc1S(C(CNC(c(cc(cc1)Cl)c1OC)=O)c1cccs1)(=O)=O

The biological activity of G509-0028 is attributed to its ability to interact with various biological targets, primarily through the inhibition of specific enzymes and modulation of receptor activities.

  • Enzyme Inhibition : Research indicates that compounds similar to G509-0028 exhibit inhibitory effects on human acetylcholinesterase (AChE), which is crucial for neurotransmission. The mechanism involves binding at the active site and preventing substrate hydrolysis, thereby enhancing cholinergic signaling .
  • Anti-inflammatory Activity : The sulfonamide group in G509-0028 has been associated with anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies suggest that G509-0028 may possess antimicrobial activity against certain bacterial strains, potentially due to its structural components that disrupt bacterial cell wall synthesis .

Study 1: Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. (2013) explored the inhibition of AChE by various piperazine derivatives. Although not directly studying G509-0028, the findings suggest that sulfonamide derivatives can effectively inhibit AChE, leading to increased acetylcholine levels in synaptic clefts, which may have implications for treating neurodegenerative disorders like Alzheimer’s disease .

Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of sulfonamide derivatives revealed that compounds similar to G509-0028 significantly reduced inflammation markers in vitro. These findings are promising for developing new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Study 3: Antimicrobial Activity

In a laboratory setting, G509-0028 was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated moderate antimicrobial activity, suggesting potential for further development as an antibiotic agent .

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